1-N-benzyl-2-chlorobenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

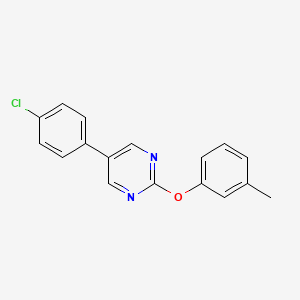

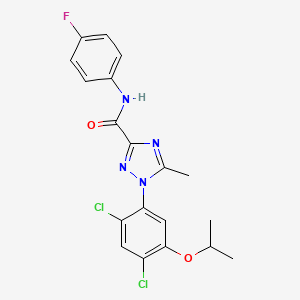

1-N-benzyl-2-chlorobenzene-1,4-diamine is a chemical compound with the CAS Number: 104226-32-6 . It has a molecular weight of 232.71 and its IUPAC name is N1-benzyl-2-chloro-1,4-benzenediamine .

Molecular Structure Analysis

The molecular formula of 1-N-benzyl-2-chlorobenzene-1,4-diamine is C13H13ClN2 . The InChI code for this compound is 1S/C13H13ClN2/c14-12-8-11 (15)6-7-13 (12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 .Physical And Chemical Properties Analysis

1-N-benzyl-2-chlorobenzene-1,4-diamine is a liquid at room temperature .科学的研究の応用

Electrochemical Synthesis and Applications

The electrochemical synthesis of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine showcases its versatility in creating compounds with potential applications in materials science. For instance, anodic oxidation techniques have been employed to produce derivatives with high yields, avoiding the use of toxic reagents and highlighting a sustainable approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

1-N-benzyl-2-chlorobenzene-1,4-diamine derivatives have been explored as corrosion inhibitors, demonstrating significant potential to protect metals in acidic environments. Novel synthesized compounds were found to exhibit high corrosion inhibition efficiency, making them suitable for applications in industrial maintenance and preservation of infrastructure (Singh & Quraishi, 2016).

Synthesis of New Derivatives and Their Applications

Research has focused on synthesizing new derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine to explore their applications in various domains. For example, triazole derivatives of uracil and thymine have been synthesized, showing potential inhibitory activity against acidic corrosion of steels, suggesting applications in materials protection and coating technologies (Negrón-Silva et al., 2013).

Catalysis and Organic Synthesis

The catalytic properties of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine have been investigated, showing their utility in facilitating carbon-nitrogen bond formation, a fundamental step in the synthesis of many organic compounds. This demonstrates the compound's relevance in synthetic organic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications (Eynde et al., 1995).

Polymer Science and Materials Engineering

In polymer science, the derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine have been utilized to synthesize high-performance materials. For example, aromatic polyamides and polyimides derived from these compounds exhibit outstanding thermal stability, mechanical strength, and chemical resistance, indicating their potential use in advanced engineering applications, aerospace, and electronics (Yang et al., 1996).

Safety And Hazards

特性

IUPAC Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSGBXYTDKQHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)